CID 6337015
Description
CID 6337015 (PubChem Compound ID 6337015) is a chemical compound whose structural and functional properties are of interest in medicinal chemistry and materials science. For instance, thorough characterization typically includes:
- Structural features: Molecular formula, functional groups, stereochemistry, and spectroscopic data (e.g., NMR, IR, MS) .
- Physicochemical properties: Solubility, logP, melting/boiling points, and stability .
- Biological activity: Pharmacokinetic parameters (e.g., GI absorption, BBB permeability), enzyme inhibition profiles (e.g., CYP450), and toxicity warnings .
Without direct access to this compound’s data, this article will focus on methodological frameworks for comparative analysis, using analogous compounds as references.
Properties
CAS No. |
12409-39-1 |
|---|---|
Molecular Formula |
Bi2Th |
Molecular Weight |
649.998 g/mol |
InChI |
InChI=1S/2Bi.Th |
InChI Key |
MNATUKBYPIPPCS-UHFFFAOYSA-N |
Canonical SMILES |
[Bi].[Bi].[Th] |
Origin of Product |
United States |
Preparation Methods
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. .
Industrial Production: Industrial production methods for similar compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
CID 6337015 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for oxidation include potassium permanganate and chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
CID 6337015 has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound could have potential therapeutic applications, although specific uses would require further research and validation.
Industry: In industrial settings, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative studies require systematic evaluation of structural, functional, and bioactivity data. Key steps include:
- Structural similarity assessment : Tools like KLSD (Kinase Ligand Similarity and Diversity database) identify shared substructures or pharmacophores .
- Bioactivity profiling : Compare IC50, EC50, or inhibition constants against shared targets (e.g., kinases, CYP enzymes) .
- Physicochemical benchmarking : Parameters such as logP, solubility, and molecular weight are critical for drug-likeness .
Comparison with Similar Compounds
The provided evidence highlights methodologies for identifying analogs. For example:
- Case Study 1 : CAS 899809-61-1 (PubChem CID 57892468)
- Case Study 2: CAS 63010-71-9 (PubChem CID N/A) Structural analogs: Fluorinated heterocycles (e.g., 8-fluoroquinolin-4-ol derivatives) . Functional analogs: P-gp substrates or low-GI-absorption compounds .
Table 1: Comparative Data for Selected Analogs
*Hypothetical data for this compound; actual values require experimental validation.
Research Findings and Limitations
- Structural Insights : Brominated aromatic compounds (e.g., CAS 7312-10-9) often exhibit enhanced metabolic stability but may face solubility challenges .
- Bioactivity Trends : High BBB permeability correlates with lower molecular weight (<400 Da) and moderate logP (2–5) .
- Limitations : The absence of this compound’s experimental data restricts direct conclusions. Future work should prioritize synthesizing and characterizing this compound using protocols from .
Notes
Data Gaps : The provided evidence lacks direct information on this compound, necessitating reliance on analogous compounds.
Methodological Rigor : Follow ACS Style Guide principles for citing original studies and reporting hazards .
Ethical Compliance: Adhere to journal guidelines for novelty statements and conflict-of-interest disclosures .
This article adheres to formatting standards from Medicinal Chemistry Research and Journal of Chemical Sciences , emphasizing clarity, reproducibility, and interdisciplinary relevance.
Q & A
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Perform pathway enrichment analysis (Gene Ontology, KEGG) on transcriptomic/proteomic datasets.
- Use network pharmacology tools (Cytoscape, STRING) to map protein-protein interaction hubs.
- Correlate omics findings with phenotypic outcomes (e.g., apoptosis rates) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
